molecular formula C7H3BrClFN2 B1383833 2-Bromo-5-chloro-7-fluoro-1H-benzimidazole CAS No. 1388024-32-5

2-Bromo-5-chloro-7-fluoro-1H-benzimidazole

Cat. No. B1383833
CAS RN: 1388024-32-5
M. Wt: 249.47 g/mol
InChI Key: JOXBCFHGTWKOBB-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .


Molecular Structure Analysis

The benzimidazole core has a five-membered ring fused to a six-membered ring. In “2-Bromo-5-chloro-7-fluoro-1H-benzimidazole”, there are halogen substitutions at the 2nd, 5th, and 7th positions of the benzimidazole core .


Chemical Reactions Analysis

Benzimidazole compounds can undergo a variety of chemical reactions, particularly at their nitrogen atoms or at positions activated by the nitrogen atoms . The specific reactivity of “2-Bromo-5-chloro-7-fluoro-1H-benzimidazole” would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzimidazole derivatives generally have high thermal stability and good resistance to oxidation and hydrolysis . The specific properties of “2-Bromo-5-chloro-7-fluoro-1H-benzimidazole” are not available in the literature I have access to.

Scientific Research Applications

Synthesis and Antiviral Activity

  • Fluorosugar analogues of benzimidazole nucleosides, including derivatives of 2-bromo-5-chloro-7-fluoro-1H-benzimidazole, have been synthesized for potential antiviral applications. These derivatives show promise in enhancing the glycosidic bond stability, which is crucial in antiviral efficacy (Gudmundsson, Freeman, Drach, & Townsend, 2000).

Antimicrobial Activity

  • Benzimidazole derivatives, including 2-bromo-5-chloro-7-fluoro-1H-benzimidazole, have been investigated for their antimicrobial properties. Studies have shown selective antibacterial activity, particularly against Staphylococcus epidermidis, suggesting potential applications in treating bacterial infections (Tavman, Boz, & Birteksöz, 2010).

Applications in Anti-HCMV and Anti-HIV Therapies

  • Derivatives of 2-bromo-5-chloro-7-fluoro-1H-benzimidazole have been evaluated for their effectiveness against human cytomegalovirus (HCMV) and HIV. These compounds demonstrated potential in inhibiting HCMV replication and some activity against HIV, indicating their usefulness in developing new antiviral therapies (Porcari, Devivar, Kucera, Drach, & Townsend, 1998).

Antiprotozoal Potential

  • The synthesis and testing of chloro-, bromo-, and methyl-analogues of 1H-benzimidazole, including 2-bromo-5-chloro-7-fluoro-1H-benzimidazole, have demonstrated efficacy against the protozoa Acanthamoeba castellanii. These findings suggest the potential use of these compounds in treating protozoal infections (Kopanska et al., 2004).

Antioxidant Activity

  • Research on 2-substituted-5-nitro benzimidazole derivatives, which include 2-bromo-5-chloro-7-fluoro-1H-benzimidazole, has highlighted their notable antioxidant activities. This suggests potential applications in developing antioxidant therapies (Archie et al., 2016).

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves interaction with biological targets such as enzymes or receptors . The specific mechanism of action for “2-Bromo-5-chloro-7-fluoro-1H-benzimidazole” is not available in the literature I have access to.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some benzimidazole compounds may be harmful if swallowed or if they come into contact with the skin . The specific safety and hazard information for “2-Bromo-5-chloro-7-fluoro-1H-benzimidazole” is not available in the literature I have access to.

Future Directions

Benzimidazole derivatives are a focus of ongoing research due to their wide range of biological activities . Future research may explore new synthetic methods, novel derivatives, and new therapeutic applications.

properties

IUPAC Name

2-bromo-6-chloro-4-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXBCFHGTWKOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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